molecular formula C14H11ClN2 B184992 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole CAS No. 53314-17-3

2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole

Cat. No.: B184992
CAS No.: 53314-17-3
M. Wt: 242.7 g/mol
InChI Key: VOKPSQHLZIPXKB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenyl group at the 2-position and a methyl group at the 6-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazoles can vary widely depending on their specific structure and the context in which they are used. For example, some benzimidazoles are used as antiparasitic drugs, where they bind to the protein tubulin, inhibiting its polymerization and thus disrupting the microtubule structures within the parasite’s cells .

Safety and Hazards

Safety and hazards associated with a specific compound will depend on its exact structure. For example, a safety data sheet for a related compound, trans-2-(4-Chlorophenyl)vinylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(4-chlorophenyl)-6-methyl-1H-benzimidazole” were not found, benzimidazoles are a focus of ongoing research due to their wide range of biological activities. They are being explored for potential uses in fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-6-methyl-1H-benzimidazole
  • 2-(4-fluorophenyl)-6-methyl-1H-benzimidazole
  • 2-(4-methylphenyl)-6-methyl-1H-benzimidazole

Uniqueness

2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole is unique due to the presence of the chlorine atom in the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKPSQHLZIPXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358922
Record name 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53314-17-3
Record name 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53314-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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